molecular formula C23H27ClO4 B14325052 4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate CAS No. 104041-05-6

4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate

Cat. No.: B14325052
CAS No.: 104041-05-6
M. Wt: 402.9 g/mol
InChI Key: FNTANQYXAFPRFR-UHFFFAOYSA-N
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Description

4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate is an organic compound with the molecular formula C23H27ClO4 This compound is characterized by the presence of a chlorocarbonyl group attached to a biphenyl structure, which is further linked to a nonyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate typically involves the reaction of 4-(Chlorocarbonyl)phenyl nonyl carbonate with a biphenyl derivative. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), amines, alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The biphenyl structure may also contribute to the compound’s ability to interact with hydrophobic regions of biological membranes or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate is unique due to the combination of its chlorocarbonyl, biphenyl, and nonyl carbonate groups.

Properties

CAS No.

104041-05-6

Molecular Formula

C23H27ClO4

Molecular Weight

402.9 g/mol

IUPAC Name

[4-(4-carbonochloridoylphenyl)phenyl] nonyl carbonate

InChI

InChI=1S/C23H27ClO4/c1-2-3-4-5-6-7-8-17-27-23(26)28-21-15-13-19(14-16-21)18-9-11-20(12-10-18)22(24)25/h9-16H,2-8,17H2,1H3

InChI Key

FNTANQYXAFPRFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

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